An In-depth Technical Guide to 2-(4-Isopropylphenyl)acrylic Acid
An In-depth Technical Guide to 2-(4-Isopropylphenyl)acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Isopropylphenyl)acrylic acid, a notable derivative of acrylic acid, holds significant interest within the pharmaceutical landscape, primarily as a known impurity and reference standard for Ibuprofen.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization, offering valuable insights for researchers in drug development and quality control. Understanding the profile of this compound is crucial for the stringent regulation and safety assessment of one of the world's most common non-steroidal anti-inflammatory drugs (NSAIDs).
This document delves into the core chemical attributes of 2-(4-Isopropylphenyl)acrylic acid, presenting a synthesis of theoretical knowledge and practical considerations for its handling and application in a research setting.
Core Chemical and Physical Properties
2-(4-Isopropylphenyl)acrylic acid is an unsaturated carboxylic acid featuring a phenyl ring substituted with an isopropyl group. This structure imparts a combination of aromatic and acidic characteristics, influencing its physical and chemical behavior.
| Property | Value | Source/Comment |
| IUPAC Name | 2-(4-isopropylphenyl)prop-2-enoic acid | --- |
| Synonyms | Benzeneacetic acid, α-methylene-4-(1-methylethyl)- | [3] |
| CAS Number | 1368714-46-8 | [3] |
| Molecular Formula | C₁₂H₁₄O₂ | [3] |
| Molecular Weight | 190.24 g/mol | [3] |
| Physical State | Solid at room temperature (inferred) | Based on similar acrylic acid derivatives |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and ethyl acetate. | Inferred from structural properties |
| Storage Temperature | 2-8°C | [3] |
Spectroscopic Profile
Detailed experimental spectra for 2-(4-Isopropylphenyl)acrylic acid are not widely published. However, a robust prediction of its spectral characteristics can be made based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals corresponding to the aromatic, vinylic, isopropyl, and carboxylic acid protons.
-
Aromatic Protons (δ 7.2-7.4 ppm): The protons on the benzene ring will likely appear as two doublets, characteristic of a 1,4-disubstituted (para) pattern.
-
Vinylic Protons (δ 5.8-6.6 ppm): The two geminal protons on the acrylic acid moiety are expected to appear as two distinct singlets (or narrow doublets due to long-range coupling).[4]
-
Isopropyl Protons (δ 1.2-1.3 ppm and δ 2.9-3.1 ppm): The six methyl protons of the isopropyl group will appear as a doublet, and the single methine proton will be a septet.
-
Carboxylic Acid Proton (δ 10-12 ppm): This proton will appear as a broad singlet and is exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide insights into the carbon framework of the molecule.
-
Carbonyl Carbon (δ ~172 ppm): The carboxylic acid carbonyl carbon is expected to be significantly downfield.[4]
-
Aromatic Carbons (δ 125-150 ppm): The benzene ring will show four distinct signals, with the ipso-carbons (attached to the isopropyl and acrylic acid groups) having different chemical shifts from the protonated carbons.
-
Vinylic Carbons (δ ~128 ppm and ~140 ppm): The two carbons of the C=C double bond will have distinct chemical shifts.
-
Isopropyl Carbons (δ ~24 ppm and ~34 ppm): The two methyl carbons and the methine carbon of the isopropyl group will be observed in the aliphatic region.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the following key absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp peak around 1700-1725 cm⁻¹.[4]
-
C=C Stretch (Alkene): A medium intensity peak around 1625-1645 cm⁻¹.
-
C-H Bending (Isopropyl): A characteristic doublet around 1365-1385 cm⁻¹.[5]
Mass Spectrometry (MS) (Predicted)
In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 190.24. Key fragmentation patterns would likely include the loss of the carboxylic acid group (-COOH, 45 Da) and fragmentation of the isopropyl group.
Synthesis of 2-(4-Isopropylphenyl)acrylic Acid
A plausible and efficient method for the synthesis of 2-(4-Isopropylphenyl)acrylic acid is the Knoevenagel condensation, a well-established reaction in organic chemistry for forming carbon-carbon double bonds.[1][6] This approach involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.
Proposed Synthetic Pathway: Knoevenagel Condensation
Caption: Proposed synthesis of 2-(4-Isopropylphenyl)acrylic Acid via Knoevenagel condensation.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-isopropylbenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine as the solvent.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and acidify with concentrated hydrochloric acid until a precipitate forms.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-(4-Isopropylphenyl)acrylic acid.
Reactivity and Safety Considerations
As a derivative of acrylic acid, 2-(4-Isopropylphenyl)acrylic acid is expected to exhibit similar reactivity and require careful handling.
-
Polymerization: Acrylic acids are known to polymerize, sometimes violently, especially in the presence of heat, light, or initiators.[7] Commercial acrylic acid is typically stabilized with an inhibitor like hydroquinone or its methyl ether (MEHQ).[8] When storing or handling 2-(4-Isopropylphenyl)acrylic acid, it is crucial to be aware of its potential for polymerization and to store it under recommended conditions, away from heat and light.
-
Corrosivity: Carboxylic acids are corrosive, and this compound is expected to be a skin and eye irritant.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Handling: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[9]
Biological Context and Significance in Drug Development
The primary significance of 2-(4-Isopropylphenyl)acrylic acid in the pharmaceutical industry is its status as a process-related impurity in the synthesis of Ibuprofen.[10] Regulatory agencies worldwide have stringent requirements for the identification, quantification, and control of impurities in active pharmaceutical ingredients (APIs). Therefore, having a well-characterized reference standard of this compound is essential for:
-
Analytical Method Development: Developing and validating analytical methods (e.g., HPLC, GC) to detect and quantify this impurity in batches of Ibuprofen.
-
Quality Control: Ensuring that the levels of this impurity in the final drug product are below the established safety thresholds.
-
Forced Degradation Studies: Understanding the degradation pathways of Ibuprofen under various stress conditions, which may lead to the formation of this and other impurities.[11]
While there is limited publicly available information on the specific biological activity or toxicity of 2-(4-Isopropylphenyl)acrylic acid, the general toxicological profile of acrylic acids suggests potential for irritation and sensitization.[7] The well-documented pharmacological and toxicological effects of Ibuprofen are primarily attributed to the parent compound, but the presence of impurities can impact the overall safety and efficacy of the drug product.[12][13]
Conclusion
2-(4-Isopropylphenyl)acrylic acid is a compound of significant interest due to its close structural relationship with Ibuprofen and its role as a critical impurity in the manufacturing of this widely used NSAID. While detailed experimental data for this specific molecule is not extensively documented in the public domain, a thorough understanding of its chemical properties and behavior can be extrapolated from fundamental chemical principles and data from analogous compounds. This guide provides a foundational understanding for researchers and professionals involved in the synthesis, analysis, and quality control of Ibuprofen and related compounds.
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